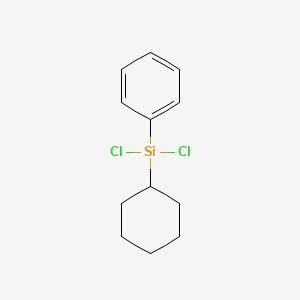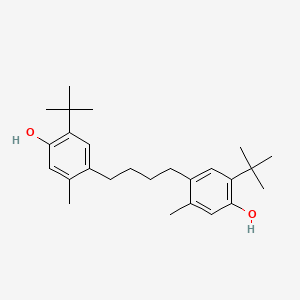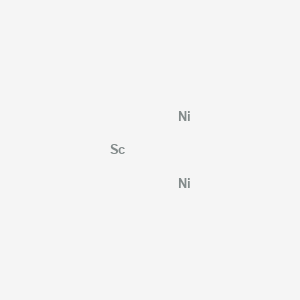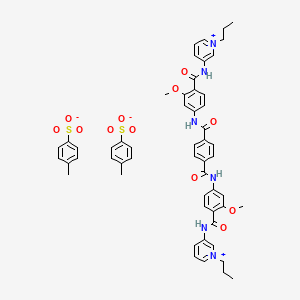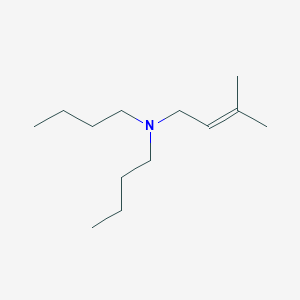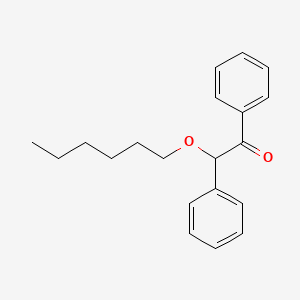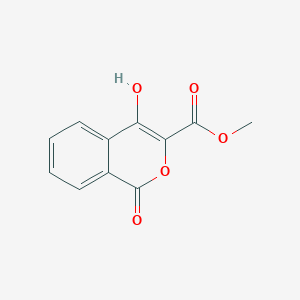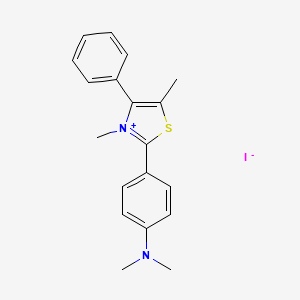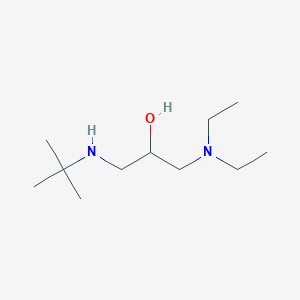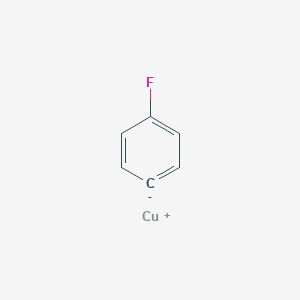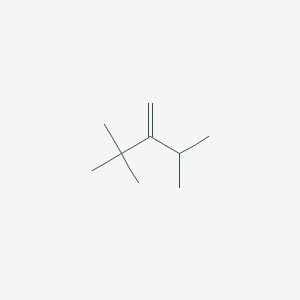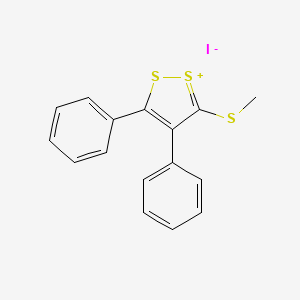
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide is a unique organosulfur compound known for its interesting chemical properties and potential applications in various fields. This compound features a dithiolylidene core with phenyl groups and a sulfanium iodide moiety, making it a versatile reagent in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4,5-diphenyl-1,2-dithiol-3-one with methyl iodide in the presence of a base. The reaction proceeds through the formation of a sulfonium ylide intermediate, which then undergoes a nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form stable ylides makes it valuable in cyclopropanation and epoxidation reactions.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies. Its derivatives have shown promise in inhibiting certain enzymes and modulating biological pathways.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been demonstrated in preliminary studies.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
作用機序
The mechanism of action of (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, triggering apoptosis and other cellular responses.
類似化合物との比較
Similar Compounds
Dimethylsulfoxonium iodide: Another sulfonium iodide compound used in organic synthesis.
Trimethylsulfonium iodide: A related compound with similar reactivity but different steric properties.
Diphenylsulfoxide: A structurally similar compound with different functional groups.
Uniqueness
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide stands out due to its dithiolylidene core, which imparts unique electronic properties and reactivity. This makes it particularly useful in reactions requiring high selectivity and stability. Its ability to form stable ylides also distinguishes it from other sulfonium iodides, providing a broader range of applications in organic synthesis and materials science.
特性
CAS番号 |
13232-77-4 |
|---|---|
分子式 |
C16H13IS3 |
分子量 |
428.4 g/mol |
IUPAC名 |
3-methylsulfanyl-4,5-diphenyldithiol-2-ium;iodide |
InChI |
InChI=1S/C16H13S3.HI/c1-17-16-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChIキー |
XGVJDAXZOBYUQM-UHFFFAOYSA-M |
正規SMILES |
CSC1=[S+]SC(=C1C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
